Cordycepin (Standard)

Antitumor activity IC50 comparison Adenosine A3 receptor

Cordycepin (3′-deoxyadenosine) uniquely terminates RNA synthesis via 3′-OH absence; adenosine/2′-deoxyadenosine show no activity in B16-BL6 melanoma and Lewis lung carcinoma models at 100µM. Requires ADA inhibitor (e.g., pentostatin) for in vivo use. Ideal for transcription elongation, polyadenylation studies, and cancer stem cell chemosensitization research.

Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
CAS No. 6998-75-0
Cat. No. B8755631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCordycepin (Standard)
CAS6998-75-0
Molecular FormulaC10H13N5O3
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
InChIInChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,10+/m0/s1
InChIKeyOFEZSBMBBKLLBJ-JFWOZONXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cordycepin (3′-Deoxyadenosine) Technical Selection Guide: Procurement and Differentiation Data for Scientific Applications


Cordycepin (3′-deoxyadenosine, CAS 6998-75-0) is an adenosine analog nucleoside antibiotic first isolated from Cordyceps militaris, distinguished from its parent nucleoside by the absence of a 3′-hydroxyl moiety on the ribose sugar [1]. This structural modification confers a distinct pharmacological profile characterized by chain termination during RNA synthesis, A3 adenosine receptor stimulation, and interference with polyadenylation [2]. The compound demonstrates a median inhibitory concentration (IC50) of 135 µM across 192 cancer cell proliferation studies and has been evaluated in multiple xenograft models for antitumor efficacy [3].

Why Adenosine or 2′-Deoxyadenosine Cannot Replace Cordycepin in Mechanistic Studies and Therapeutic Research


Despite sharing the adenine nucleoside core structure, adenosine and 2′-deoxyadenosine fail to reproduce cordycepin's biological effects due to two critical structural determinants: the presence of a 3′-hydroxyl group and differential susceptibility to adenosine deaminase (ADA). In direct comparative assays, adenosine and 2′-deoxyadenosine at concentrations up to 100 µM exhibited no inhibitory effect on B16-BL6 mouse melanoma or Lewis lung carcinoma cell growth, whereas cordycepin produced IC50 values of 39 µM and 48 µM, respectively [1]. This functional divergence is attributable to cordycepin's unique mechanism—following intracellular conversion to cordycepin-triphosphate, the absent 3′-OH moiety terminates RNA chain elongation, an effect not achievable with adenosine or 2′-deoxyadenosine [2]. Furthermore, cordycepin is rapidly deaminated by ADA to inactive 3′-deoxyinosine (limiting in vivo half-life), whereas adenosine is deaminated to inosine with distinct kinetics and biological consequences [3]. These mechanistic distinctions preclude simple substitution in experimental or therapeutic contexts.

Quantitative Differential Evidence: Cordycepin vs. Adenosine, 2′-Deoxyadenosine, and Clinical Comparators


Cordycepin vs. Adenosine and 2′-Deoxyadenosine: Differential Antiproliferative Activity in Murine Tumor Cell Lines

In a direct head-to-head comparative study, adenosine and 2′-deoxyadenosine at concentrations up to 100 µM demonstrated no measurable growth inhibitory effect on B16-BL6 mouse melanoma or Lewis lung carcinoma (LLC) cells. In contrast, cordycepin produced concentration-dependent growth inhibition with IC50 values of 39 µM for B16-BL6 and 48 µM for LLC cells [1]. The selective adenosine A3 receptor agonist Cl-IB-MECA exhibited superior potency (IC50 = 5 µM for B16-BL6; 14 µM for LLC), while the A3 antagonist MRS1191 reversed cordycepin's inhibitory effect, confirming A3 receptor involvement [1].

Antitumor activity IC50 comparison Adenosine A3 receptor

Cordycepin vs. Cisplatin, Anlotinib, and Etoposide: Differential In Vitro Cytotoxicity and In Vivo Antitumor Efficacy in Small Cell Lung Cancer Brain Metastasis Model

In a comparative study using small cell lung cancer (SCLC) brain metastasis models, cordycepin demonstrated lower in vitro cytotoxicity compared with standard chemotherapeutic agents cisplatin, anlotinib, and etoposide. Despite this reduced in vitro cytotoxicity, cordycepin exhibited comparable anti-proliferation and anti-brain metastasis effects in the zebrafish SCLC xenograft model [1]. This discrepancy between in vitro and in vivo efficacy profiles suggests that cordycepin's therapeutic window may differ mechanistically from conventional chemotherapeutics, potentially involving modulation of the tumor microenvironment rather than direct cytotoxicity alone.

Small cell lung cancer Brain metastasis Zebrafish xenograft

Cordycepin vs. 8-OXO-Cordycepin: Differential Susceptibility to Adenosine Deaminase-Mediated Deamination

Cordycepin is rapidly deaminated by adenosine deaminase (ADA) to the inactive metabolite 3′-deoxyinosine, significantly limiting its in vivo half-life and therapeutic potential [1]. In a direct comparative study using UV spectroscopy and RP-HPLC monitoring, the oxidized derivative 8-oxo-cordycepin (CordOXO) exhibited high resistance to ADA deamination due to its syn conformational preference [2]. Density Functional based Tight Binding (DFTB) modeling revealed that the distance between the active-site H2O molecule and C6 of CordOXO is approximately 4 Å, compared with 2.7 Å for cordycepin and 2′-deoxyadenosine, explaining the enzymatic resistance [2].

Adenosine deaminase resistance Metabolic stability Cordycepin analogs

Cordycepin-Pentostatin Biosynthetic Coupling: Endogenous ADA Inhibition as a Natural Safeguard Mechanism

In Cordyceps militaris, cordycepin biosynthesis is genetically and metabolically coupled with the production of pentostatin (2′-deoxycoformycin), a potent ADA inhibitor, via a single gene cluster [1]. This coupling serves as a natural safeguard mechanism whereby pentostatin protects cordycepin from ADA-mediated deamination. Critically, ADA inhibition is not constitutively active but is derepressed only when cordycepin accumulates to self-toxic levels, representing a sophisticated detoxification regulatory circuit [1]. This endogenous co-production strategy underscores the evolutionary significance of ADA susceptibility and informs combination approaches in therapeutic development.

Biosynthesis Adenosine deaminase inhibition Cordyceps militaris

Cordycepin-Triphosphate Mechanism: RNA Chain Termination via 3′-Hydroxyl Absence

Cordycepin exerts its primary molecular mechanism through intracellular conversion to cordycepin-triphosphate (CoTP), which is incorporated into nascent RNA transcripts during synthesis. Unlike adenosine, which possesses a 3′-hydroxyl group enabling continued chain elongation, cordycepin lacks this functional group, resulting in termination of RNA chain elongation upon incorporation [1]. In Saccharomyces cerevisiae, cordycepin treatment modulates 3′ end heterogeneity of ACT1 and ASC1 mRNAs and induces extended transcripts from CYH2 and NEL025c loci, effects not observed with adenosine [1]. Genetic analysis revealed an epistatic relationship between poly(A) polymerase function and cordycepin action, indicating that cordycepin reduces 3′ end formation efficiency independently of its chain termination capacity [1].

RNA synthesis inhibition Polyadenylation Chain termination

Cordycepin in Combination Therapy: Additive Tumor Growth Delay with Gemcitabine in Cholangiocarcinoma Xenograft Model

In the SNU478 cholangiocarcinoma xenograft model, co-administration of cordycepin with gemcitabine produced additive tumor growth delay compared with either agent alone [1]. Cordycepin treatment alone significantly decreased SNU478 cell viability, and the combination additively reduced viability further. The combination also significantly reduced the CD44highCD133high cancer stem-like population and migratory capacity of SNU478 cells in wound healing and trans-well assays [1]. These effects were associated with downregulation of Bcl-2 expression and upregulation of the Keap1/Nrf2 expression ratio, indicating enhanced oxidative damage [1].

Combination therapy Gemcitabine chemosensitization Cholangiocarcinoma

Optimal Scientific and Industrial Application Scenarios for Cordycepin Based on Quantitative Differentiation Evidence


Transcription Elongation and Polyadenylation Mechanistic Studies

Cordycepin serves as a validated tool compound for investigating RNA synthesis mechanisms, specifically chain termination and 3′ end formation. Its conversion to cordycepin-triphosphate and incorporation into nascent transcripts, followed by termination due to 3′-OH absence, makes it uniquely suited for studies of transcription elongation, polyadenylation, and mRNA processing [1]. Adenosine and 2′-deoxyadenosine cannot substitute in these applications due to their retention of the 3′-hydroxyl group and consequent inability to terminate RNA chain elongation [1].

Adenosine A3 Receptor-Mediated Antitumor Studies in Melanoma and Lung Carcinoma Models

Cordycepin is appropriate for investigations requiring A3 adenosine receptor stimulation in tumor models, particularly B16-BL6 melanoma and Lewis lung carcinoma systems. The quantitative differentiation from adenosine and 2′-deoxyadenosine (no activity at 100 µM vs. IC50 = 39–48 µM) establishes cordycepin as the preferred nucleoside analog for A3 receptor-dependent antiproliferative studies [2]. Researchers should note that A3-selective agonists such as Cl-IB-MECA exhibit greater potency, but cordycepin offers the advantage of a natural product scaffold with distinct polypharmacology [2].

In Vivo Xenograft Studies Requiring ADA Inhibitor Co-Administration or ADA-Low Tumor Models

Given cordycepin's rapid deamination by adenosine deaminase to inactive 3′-deoxyinosine [3], in vivo applications necessitate either: (1) selection of tumor models with low endogenous ADA expression/activity, (2) co-administration of ADA inhibitors such as pentostatin or EHNA, or (3) use of ADA-resistant cordycepin prodrugs or analogs [4]. The natural biosynthetic coupling of cordycepin and pentostatin in C. militaris provides a validated biological precedent for this combinatorial approach [5]. Procurement planning should account for ADA inhibitor acquisition when in vivo cordycepin studies are designed.

Combination Chemotherapy Studies with Gemcitabine or Doxorubicin

Cordycepin demonstrates additive or synergistic tumor growth inhibition when combined with gemcitabine in cholangiocarcinoma xenografts [6] and enhances doxorubicin sensitivity in triple-negative breast cancer xenografts [7]. These combination effects involve downregulation of cancer stem-like properties (CD44high/CD133high populations), modulation of Bcl-2 expression, and activation of oxidative stress pathways [6]. Researchers investigating chemosensitization strategies or cancer stem cell-targeting approaches may preferentially select cordycepin over other nucleoside analogs lacking this combination evidence base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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